N-Methyl-4-aminomethylpyridazine
Overview
Description
N-Methyl-4-aminomethylpyridazine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by other synonyms such as methyl(pyridazin-4-ylmethyl)amine and 4-Pyridazinemethanamine, N-methyl .
Synthesis Analysis
A series of 4-aminomethylpyridazines and -pyridazin-3(2H)-ones, bearing alkyl-amino side chains in ortho position relative to the CH2NH2 unit, was synthesized by catalytic hydrogenation of the corresponding nitriles in strongly acidic medium . N-Benzyl protecting groups either at the pyridazinone ring nitrogen or at an exocyclic nitrogen were selectively removed hydrogenolytically or by treatment with a Lewis acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The exact structural details can be obtained from the MOL file associated with the compound .Scientific Research Applications
Neurotransmission and Neuromuscular Transmission
N-Methyl-4-aminomethylpyridazine and its analogs, such as 4-aminopyridine, have been studied for their potential in improving neuromuscular function. Research indicates that these compounds can stimulate high voltage-activated Ca2+ channels in neurons, enhancing neurotransmitter release independent of Kv channels. This finding is significant for conditions like spinal cord injury, myasthenia gravis, or multiple sclerosis (Wu, Li, Chen, & Pan, 2009).
Chemical Synthesis and Heterocycles
This compound plays a role in the synthesis of various heterocyclic compounds. It's been used in the Mannich reaction for creating N-, S,N-, and Se,N-heterocycles, leading to compounds with potential antiviral and anti-inflammatory activities (Dotsenko et al., 2019).
Enzyme Inhibition
This compound has been used in synthesizing enzyme inhibitors, such as semicarbazide-sensitive amine oxidase (SSAO) inhibitors. These synthesized compounds, including 4-(aminomethyl)-N,N'-diethylpyridazine-3,5-diamine, have shown promising SSAO inhibitory activity (Haider et al., 2010).
Neuroprotective and Neurodegenerative Research
This compound derivatives have been studied for their neuroprotective effects. For example, research on 4-Methylaminopyridine (4-MAP) has highlighted its potential as a selective inducible nitric oxide synthase inhibitor, indicating differential binding modes depending on nitrogen substitution (Connolly et al., 2004).
Properties
IUPAC Name |
N-methyl-1-pyridazin-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-7-4-6-2-3-8-9-5-6/h2-3,5,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRROGPEPBRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438099 | |
Record name | N-methyl-1-pyridazin-4-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165558-81-6 | |
Record name | N-Methyl-4-pyridazinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165558-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-1-pyridazin-4-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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